molecular formula C15H11N7OS B2433746 N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide CAS No. 2034349-02-3

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide

Cat. No. B2433746
CAS RN: 2034349-02-3
M. Wt: 337.36
InChI Key: GIGZGRLQDNXYNG-UHFFFAOYSA-N
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Description

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C15H11N7OS and its molecular weight is 337.36. The purity is usually 95%.
BenchChem offers high-quality N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It is known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM . This suggests that the compound may interact with its target to inhibit its function, thereby exerting its anti-tubercular activity.

Biochemical Pathways

It is known that similar compounds have been evaluated for their anti-tubercular activity . This suggests that the compound may affect the biochemical pathways involved in the survival and proliferation of Mycobacterium tuberculosis.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . This suggests that the compound may inhibit the growth and proliferation of Mycobacterium tuberculosis at the molecular and cellular levels.

Action Environment

It is known that the efficacy of similar compounds against mycobacterium tuberculosis h37ra has been evaluated . This suggests that the compound may exhibit its anti-tubercular activity under specific environmental conditions conducive for the growth of Mycobacterium tuberculosis.

properties

IUPAC Name

N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7OS/c23-15(11-8-16-5-6-17-11)18-9-14-20-19-13-4-3-10(21-22(13)14)12-2-1-7-24-12/h1-8H,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGZGRLQDNXYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=NC=CN=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide

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